9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 3 and a tetrahydrofuran-2-ylmethylamino group at position 2. The tetrahydrofuran (THF) moieties enhance solubility and conformational flexibility, while the thioxo-thiazolidinone group contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .
Propiedades
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-14-5-2-8-26-20(14)25-19(24-12-15-6-3-9-30-15)17(21(26)28)11-18-22(29)27(23(32)33-18)13-16-7-4-10-31-16/h2,5,8,11,15-16,24H,3-4,6-7,9-10,12-13H2,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRZEPCNWGRGT-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido/pyrimidine hybrids with thiazolidinone substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Calculated using PubChem and ChemDraw tools.
Key Findings :
Substituent Impact on Solubility: The THF-methyl groups in the target compound reduce LogP (increased hydrophilicity) compared to analogs with phenyl or pentyl substituents (LogP >3) . Phenylethylamino (LogP ~3.5) and pentyl-thioxo groups further decrease solubility, limiting bioavailability .
Bioactivity Trends: Thioxo-thiazolidinone analogs exhibit anti-inflammatory activity (IC₅₀: 8–12 µM), likely via COX-2 or NF-κB inhibition . Morpholinopropylamino derivatives show kinase inhibition (PI3K/AKT pathway), suggesting the THF-methyl-thioxo-thiazolidinone scaffold may target ATP-binding pockets .
Structural Similarity Metrics: Tanimoto coefficients (Morgan fingerprints) between the target compound and kinase inhibitors (e.g., ZINC00027361) exceed 0.5, indicating shared pharmacophoric features . Molecular networking (cosine score >0.7) clusters the target compound with chromeno-pyrimidines, highlighting conserved thioxo-pyrimidine motifs .
Synthetic Challenges :
- The dual THF-methyl groups require multi-step synthesis involving thiourea derivatives and regioselective alkylation, yielding ~40–50% purity .
- In contrast, phenyl-substituted analogs (e.g., 10a) are synthesized via one-pot cyclization with higher yields (~65%) .
Contradictions and Limitations :
- While structural similarity (e.g., shared thioxo-thiazolidinone) suggests overlapping bioactivity, notes that minor substituent changes (e.g., THF-methyl vs. pentyl) can alter target specificity.
- Computational predictions () overestimate solubility for chromeno-pyrimidines compared to experimental data, necessitating validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
